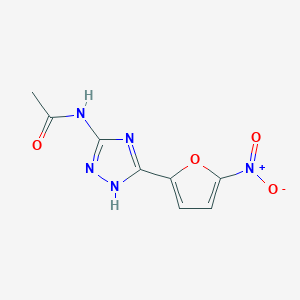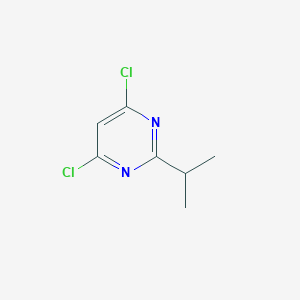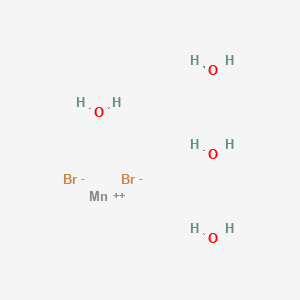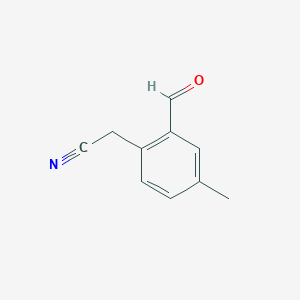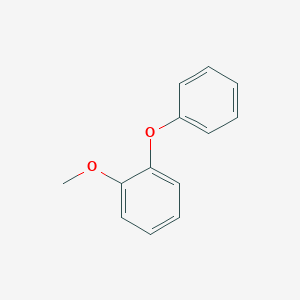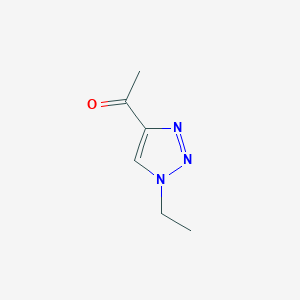
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone” is a compound that contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The 1,2,3-triazole ring is known to play a vital role in pharmaceuticals and agrochemicals . Compounds containing this moiety have a broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone or similar compounds often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . For instance, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Chemical Reactions Analysis
The chemical reactions involving 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone or similar compounds often involve reactions with benzaldehydes to give the corresponding chalcones. These chalcones can then react with thiosemicarbazide to afford the corresponding pyrazolin-N-thioamides .Applications De Recherche Scientifique
Synthesis and Characterization
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone is involved in various synthetic pathways yielding compounds with potential biological activities. For instance, it has been used in the synthesis of substituted 1,2,3-triazoles with antimicrobial activity through 1,3-dipolar cycloaddition reactions. These synthesized compounds were characterized using techniques like IR, NMR, and mass spectrometry, highlighting their potential in antimicrobial applications (Holla et al., 2005).
Antimicrobial and Antifungal Activities
Several studies have synthesized and tested 1,2,3-triazole derivatives, including those derived from 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone, for antimicrobial and antifungal activities. New antifungal 1,2,4-triazoles showing significant activities against yeasts and filamentous fungi in vitro have been reported, indicating the role of such compounds in developing antifungal agents (Eto et al., 2000).
Corrosion Inhibition
The application of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone extends into corrosion inhibition. A study on the synthesis and comparative study of novel triazole derived as a corrosion inhibitor for mild steel in hydrochloric acid medium has shown promising results. The synthesized compounds, characterized by NMR and FTIR, demonstrated high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial applications (Jawad et al., 2020).
Drug Discovery and Pharmaceutical Research
In the realm of pharmaceutical research, 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone derivatives have been explored for their potential in drug discovery. For example, compounds synthesized from this key intermediate have been evaluated for cytotoxicity and potential anticancer activities, demonstrating the broad spectrum of applications in designing novel therapeutic agents (Rashdan et al., 2021).
Orientations Futures
The future directions for research on 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone and similar compounds could involve further exploration of their biological activities, such as their potential as inhibitors against other enzymes. Additionally, further investigation on their absorption, distribution, metabolism, excretion, and toxicity (ADMET) could provide valuable information for their potential use as therapeutic agents .
Propriétés
IUPAC Name |
1-(1-ethyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-9-4-6(5(2)10)7-8-9/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXMSNXYVWPTBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
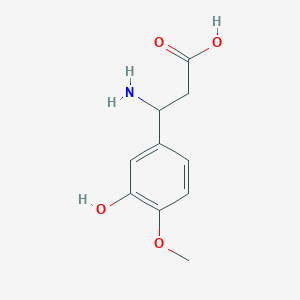
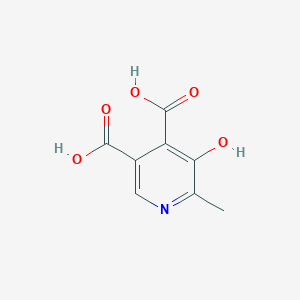
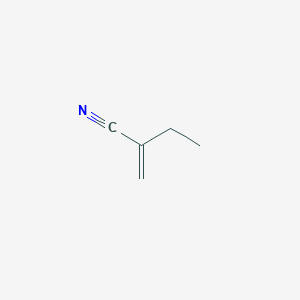
![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)
